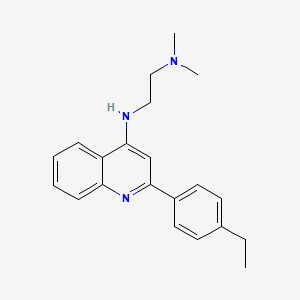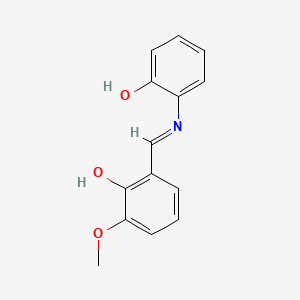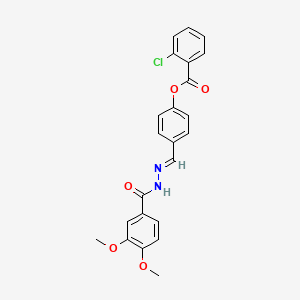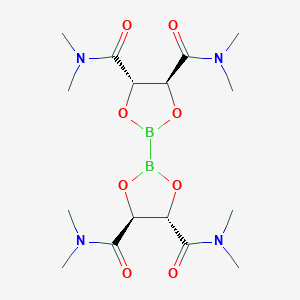
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring and a pyrimidine ring, making it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate typically involves the formation of the piperidine and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or iridium .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is typically purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, halogenated derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple piperidine derivative with similar structural features.
Pyrimidine: A compound with a pyrimidine ring, sharing some structural similarities.
Piperine: An alkaloid with a piperidine moiety, known for its biological activities.
Uniqueness
2-Methyl-6-(4-piperidinyl)-4-pyrimidinol dihydrochloride dihydrate is unique due to its combined piperidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H21Cl2N3O3 |
|---|---|
Molekulargewicht |
302.20 g/mol |
IUPAC-Name |
2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one;dihydrate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 |
InChI-Schlüssel |
PEPKTXBQGILYSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=O)N1)C2CCNCC2.O.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


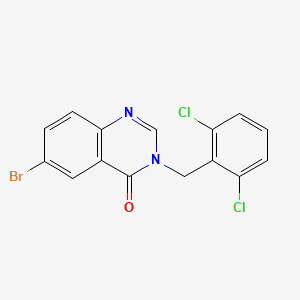
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)

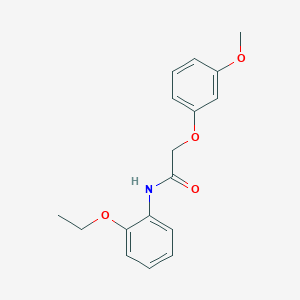




![3-benzoyl-5-(2-chlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11941468.png)
